molecular formula C26H27N5O3S B2460045 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide CAS No. 1020502-39-9

2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2460045
CAS No.: 1020502-39-9
M. Wt: 489.59
InChI Key: FZVJIFKRPKFMPM-UHFFFAOYSA-N
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Description

2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound featuring a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting with a hydrazine derivative and an appropriate diketone, the pyrazole ring is formed through a cyclization reaction.

    Substitution Reactions: The amino and phenylamino groups are introduced via nucleophilic substitution reactions.

    Acylation: The final step involves the acylation of the pyrazole derivative with 4-methylbenzylamine and acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the tosyl group, converting it to a sulfonamide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology and Medicine

In medicinal chemistry, 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide may exhibit biological activity, such as anti-inflammatory or anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals, dyes, and polymers. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-amino-3-(phenylamino)-4-methyl-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide
  • 2-(5-amino-3-(phenylamino)-4-chloro-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide

Uniqueness

Compared to similar compounds, 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide is unique due to the presence of the tosyl group, which can significantly influence its chemical reactivity and biological activity. The tosyl group can enhance the compound’s solubility and stability, making it more suitable for certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[5-amino-3-anilino-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3S/c1-18-8-12-20(13-9-18)16-28-23(32)17-31-25(27)24(26(30-31)29-21-6-4-3-5-7-21)35(33,34)22-14-10-19(2)11-15-22/h3-15H,16-17,27H2,1-2H3,(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVJIFKRPKFMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=C(C(=N2)NC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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